4-Bromobenzo[d]thiazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
4-bromo-1,3-benzothiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S.ClH/c8-4-2-1-3-5-6(4)10-7(9)11-5;/h1-3H,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISABBOQRADTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803602-04-1 | |
| Record name | 4-bromo-1,3-benzothiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzo[d]thiazol-2-amine hydrochloride typically involves the bromination of benzo[d]thiazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzo[d]thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the benzothiazole ring.
Coupling Reactions: It can undergo coupling reactions with various organic halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the benzothiazole ring.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex organic molecules and heterocyclic compounds. Its unique functional groups allow for various chemical reactions such as substitution, oxidation, and coupling.
Biology
- Antimicrobial Activity : Research indicates that derivatives of 4-Bromobenzo[d]thiazol-2-amine exhibit significant antimicrobial properties. A study evaluated several derivatives against various bacterial and fungal strains, revealing promising results comparable to standard antibiotics .
Table 1: Antimicrobial Activity of 4-Bromobenzo[d]thiazol-2-amine Derivatives
| Compound | Activity Type | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| p2 | Antibacterial | 8 | Norfloxacin |
| p3 | Antifungal | 16 | Fluconazole |
| p4 | Antibacterial | 12 | Norfloxacin |
| p6 | Antifungal | 20 | Fluconazole |
- Anticancer Potential : The anticancer properties of this compound have been extensively studied, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The derivatives demonstrated varying degrees of cytotoxicity .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| p2 | 10.5 | 5-Fluorouracil |
| p3 | 15.0 | 5-Fluorouracil |
| p4 | 12.0 | 5-Fluorouracil |
Medicine
- Therapeutic Research : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, including neurodegenerative disorders and microbial infections. Studies suggest that modifications to the thiazole structure can enhance antibacterial efficacy and selectivity against cancer cells .
Case Studies and Research Findings
- Antimicrobial Resistance : A study highlighted the effectiveness of thiazole derivatives in overcoming microbial resistance, suggesting that structural modifications can enhance their antibacterial properties .
- Neurodegenerative Diseases : Research on related benzothiazole derivatives indicated potential applications in treating neurodegenerative diseases by inhibiting enzymes such as monoamine oxidase B (MAO-B), showcasing broader therapeutic potential for compounds similar to 4-Bromobenzo[d]thiazol-2-amine hydrochloride .
Mechanism of Action
The mechanism of action of 4-Bromobenzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
Core Structural Variations
Key analogs differ in substituents and heterocyclic cores:
- N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine (C16H10BrClN2S) : Features a chloro-substituted benzylidene group, yielding light yellow crystals (m.p. 65–70°C, 83% yield) .
- 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (C10H7BrN4S2): Replaces the thiazole with a thiadiazole ring, showing distinct IR peaks at 2595 cm⁻¹ (-SH) and 1620 cm⁻¹ (C=N) .
- 4-Amino-5-Chloro-2,1,3-benzothiadiazole: A benzothiadiazole core with chlorine at the 5-position, used as a pharmaceutical intermediate (e.g., Tizanidine impurity A) .
Physical Properties
Key Observations :
Antimicrobial and Anticancer Activity
- 4-Bromobenzo[d]thiazol-2-amine derivatives : Show potent antimicrobial activity against S. aureus and E. coli, with IC50 values <10 µM in antiproliferative assays .
- Schiff base analogs (e.g., 5a, 5j) : Exhibit anti-inflammatory activity (50 mg/kg dose) without acute ulcerogenesis at 150 mg/kg .
- Fluorinated derivatives (e.g., 5a-f): Demonstrate superior antioxidant activity (DPPH assay) compared to non-fluorinated analogs .
ADME and Molecular Docking Insights
- Molecular Docking : The bromine atom in 4-Bromobenzo[d]thiazol-2-amine forms hydrophobic interactions with bacterial DNA gyrase, explaining its antimicrobial efficacy .
- ADME Profiles : Methoxy-substituted analogs show improved metabolic stability but lower bioavailability compared to bromo derivatives .
Biological Activity
4-Bromobenzo[d]thiazol-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound this compound features a bromine atom at the para position of the phenyl ring, which is attached to a thiazole moiety. This structural configuration is pivotal for its biological activity, influencing interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of 4-Bromobenzo[d]thiazol-2-amine exhibit significant antimicrobial properties. A study focused on a series of derivatives synthesized from this compound revealed promising results against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of 4-Bromobenzo[d]thiazol-2-amine Derivatives
| Compound | Activity Type | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| p2 | Antibacterial | 8 | Norfloxacin |
| p3 | Antifungal | 16 | Fluconazole |
| p4 | Antibacterial | 12 | Norfloxacin |
| p6 | Antifungal | 20 | Fluconazole |
The compounds p2, p3, p4, and p6 exhibited antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored extensively, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The compound's derivatives showed varying degrees of cytotoxicity.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| p2 | 10.5 | 5-Fluorouracil |
| p3 | 15.0 | 5-Fluorouracil |
| p4 | 12.0 | 5-Fluorouracil |
Among these, compound p2 was identified as the most potent, exhibiting an IC50 value comparable to that of standard chemotherapeutic agents .
Molecular docking studies have provided insights into the mechanism by which these compounds exert their biological effects. The docking scores indicated favorable interactions with specific proteins associated with cancer cell proliferation and microbial resistance . For instance, compounds p2 and p3 showed effective binding within the active sites of target proteins identified in the Protein Data Bank (PDB IDs: 1JIJ, 4WMZ) .
Case Studies and Research Findings
- Antimicrobial Resistance : A study highlighted the effectiveness of thiazole derivatives in overcoming microbial resistance, suggesting that modifications to the thiazole structure can enhance antibacterial efficacy .
- Neurodegenerative Diseases : Research on related benzothiazole derivatives indicated potential applications in treating neurodegenerative diseases by inhibiting enzymes such as monoamine oxidase B (MAO-B) . This suggests a broader therapeutic potential for compounds structurally similar to this compound.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 4-Bromobenzo[d]thiazol-2-amine hydrochloride, and how can purity be ensured?
- Methodology : The compound is typically synthesized via cyclization reactions. For example, benzo[d]thiazol-2-amines can be prepared by reacting aniline derivatives with sodium thiocyanate in a bromine/glacial acetic acid solution under stirring for 16 hours. Post-reaction, the product is filtered, washed with hexane, and recrystallized from ethanol to achieve high yields .
- Purity Control : Use melting point analysis (e.g., 204–206°C for analogous compounds ) and spectral characterization (1H NMR, MS). Recrystallization in ethanol is critical for removing impurities .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- 1H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.5–6.0 ppm) confirm the structure .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 259 for C7H4BrN2S) validate the molecular formula .
- Melting Point : Consistency with literature values (e.g., 140–148°C for related salts ) ensures purity.
Q. How can solubility and stability be optimized for biological assays?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (DMSO, ethanol) based on recrystallization protocols .
- Stability Testing : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–40°C). Monitor via HPLC to identify decomposition pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in heterocyclic functionalization?
- Methodology :
- Variables : Adjust solvent (e.g., ethanol vs. THF), catalyst (glacial acetic acid vs. sodium methoxide), and temperature (reflux vs. room temperature) .
- Case Study : Refluxing with hydrazine hydrate in ethylene glycol for 2 hours improved yields of hydrazinyl derivatives by 20% compared to shorter durations .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 6-bromobenzo[d]thiazol-2-amine derivatives ).
- Impurity Analysis : Use high-resolution MS to detect halogenated byproducts (e.g., bromine adducts) arising from incomplete purification .
Q. What computational strategies are effective for predicting reactivity in downstream derivatization?
- Methodology :
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes in diabetes or cancer pathways) using tools like AutoDock Vina .
- Retrosynthesis AI : Platforms like Reaxys or Pistachio predict feasible routes for functionalizing the thiazole ring .
Q. How to design scalable synthesis protocols for gram-scale production?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
